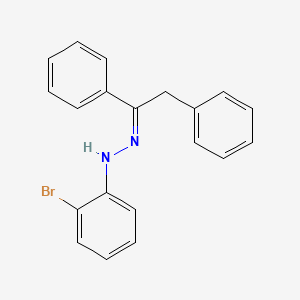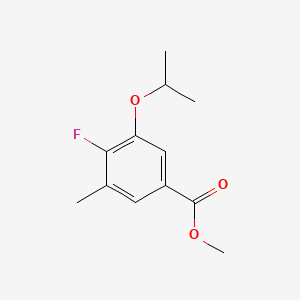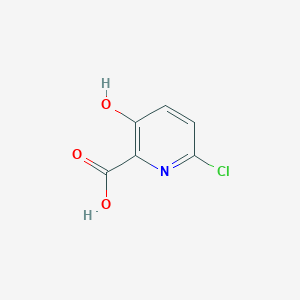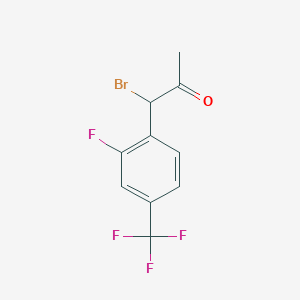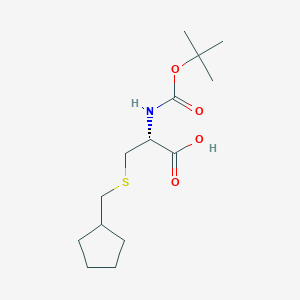
(r)-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopentylmethylthio moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopentylmethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylmethylthio group.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized sulfur compounds such as sulfoxides or sulfones.
Reduction: Reduced Boc-protected amines.
Substitution: Substituted amino acids or peptides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable building block in peptide synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopentylmethylthio groups on biological activity. It can also serve as a precursor for the synthesis of biologically active peptides and proteins.
Medicine
In medicinal chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in synthetic applications makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopentylmethylthio group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(Tert-butoxycarbonylamino)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a cyclopentylmethylthio group.
®-2-(Tert-butoxycarbonylamino)-3-(ethylthio)propanoic acid: Contains an ethylthio group instead of a cyclopentylmethylthio group.
Uniqueness
The presence of the cyclopentylmethylthio group in ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C14H25NO4S |
|---|---|
Molecular Weight |
303.42 g/mol |
IUPAC Name |
(2R)-3-(cyclopentylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
MVXYZRZXIIFVPO-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1CCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1CCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)
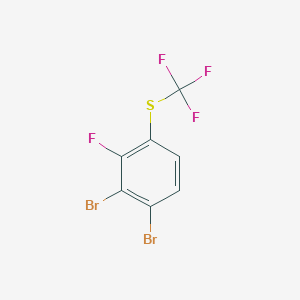
![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
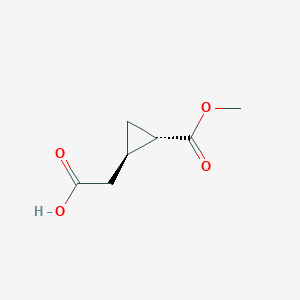
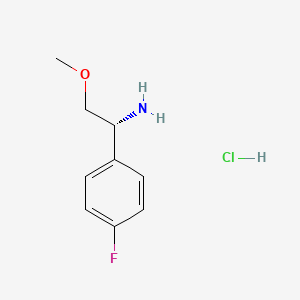
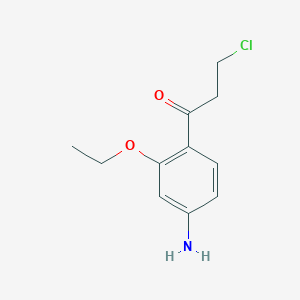
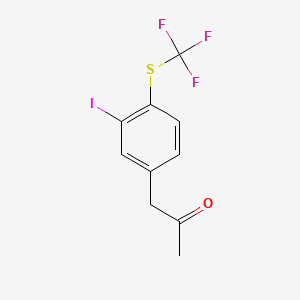
![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
